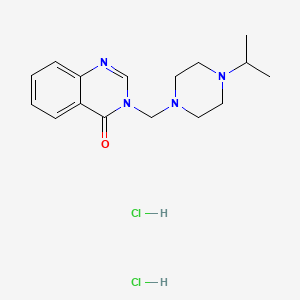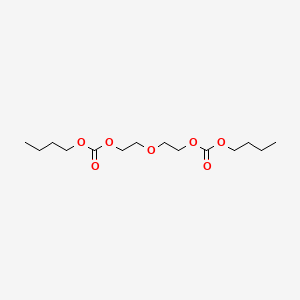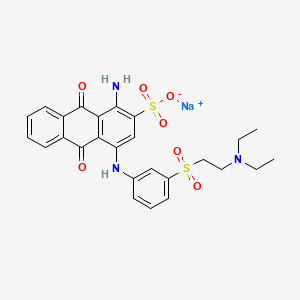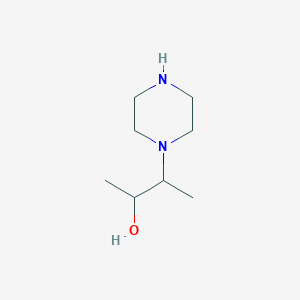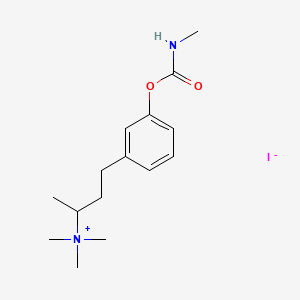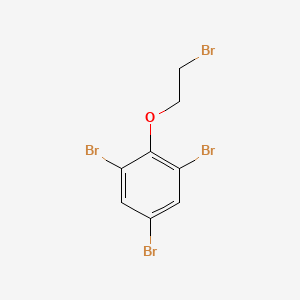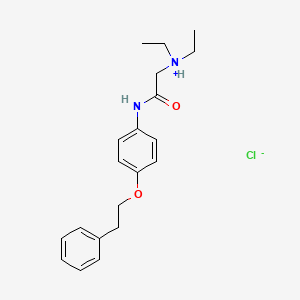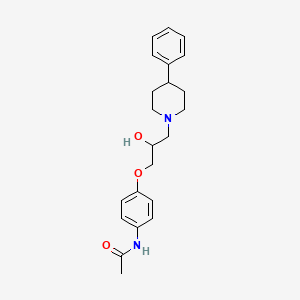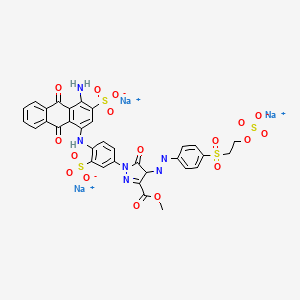
1H-Pyrazole-3-carboxylic acid, 1-(4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, 3-methyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid,1-[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-3-sulfophenyl]-4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-,3-methyl ester,sod is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carboxylic acid, sulfo, and azo groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid,1-[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-3-sulfophenyl]-4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-,3-methyl ester,sod involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid,1-[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-3-sulfophenyl]-4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-,3-methyl ester,sod has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a probe for studying various biochemical pathways and as a potential therapeutic agent. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to a range of biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid,1-[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-3-sulfophenyl]-4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-,3-methyl ester,sod stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester, and 3,5-diphenyl-1H-pyrazole . These compounds share some structural similarities but differ in their specific substituents and chemical properties.
Propiedades
Número CAS |
94157-78-5 |
|---|---|
Fórmula molecular |
C33H23N6Na3O17S4 |
Peso molecular |
972.8 g/mol |
Nombre IUPAC |
trisodium;1-amino-4-[4-[3-methoxycarbonyl-5-oxo-4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4H-pyrazol-1-yl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C33H26N6O17S4.3Na/c1-55-33(43)29-28(37-36-16-6-9-18(10-7-16)57(44,45)13-12-56-60(52,53)54)32(42)39(38-29)17-8-11-21(23(14-17)58(46,47)48)35-22-15-24(59(49,50)51)27(34)26-25(22)30(40)19-4-2-3-5-20(19)31(26)41;;;/h2-11,14-15,28,35H,12-13,34H2,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
Clave InChI |
CAYSUASNOLUUNY-UHFFFAOYSA-K |
SMILES canónico |
COC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])C3=CC(=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
